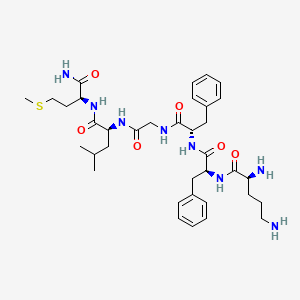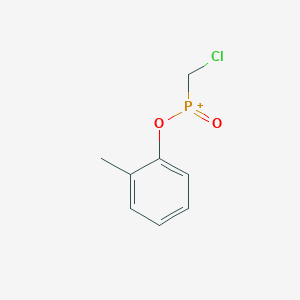
(Chloromethyl)(2-methylphenoxy)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chloromethyl)(2-methylphenoxy)oxophosphanium is an organophosphorus compound with the molecular formula C8H10ClO2P It is characterized by the presence of a chloromethyl group, a 2-methylphenoxy group, and an oxophosphanium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(2-methylphenoxy)oxophosphanium typically involves the reaction of 2-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with chloromethyl methyl ether to yield the desired product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Anhydrous dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(Chloromethyl)(2-methylphenoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Azides or nitriles, depending on the nucleophile used
科学研究应用
(Chloromethyl)(2-methylphenoxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of (Chloromethyl)(2-methylphenoxy)oxophosphanium involves its interaction with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The oxophosphanium moiety can act as a Lewis acid, facilitating reactions with electron-rich species. Molecular targets and pathways include:
Enzymes: Potential inhibition or modification of enzyme activity
Receptors: Binding to specific receptors in biological systems
相似化合物的比较
Similar Compounds
- (Chloromethyl)phenylphosphine oxide
- (Chloromethyl)diphenylphosphine oxide
- (Chloromethyl)triethylphosphonium chloride
Uniqueness
(Chloromethyl)(2-methylphenoxy)oxophosphanium is unique due to the presence of the 2-methylphenoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where selective reactivity is required.
属性
CAS 编号 |
111115-36-7 |
|---|---|
分子式 |
C8H9ClO2P+ |
分子量 |
203.58 g/mol |
IUPAC 名称 |
chloromethyl-(2-methylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C8H9ClO2P/c1-7-4-2-3-5-8(7)11-12(10)6-9/h2-5H,6H2,1H3/q+1 |
InChI 键 |
UAUONINSKXNMCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1O[P+](=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



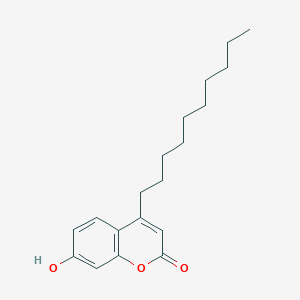
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
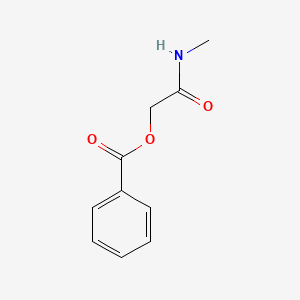
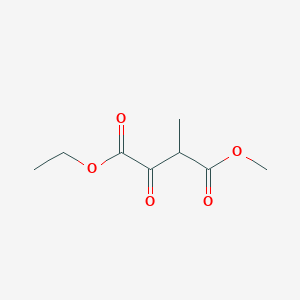
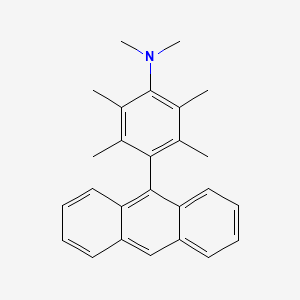
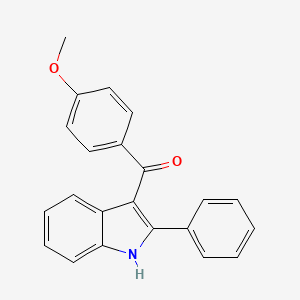
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
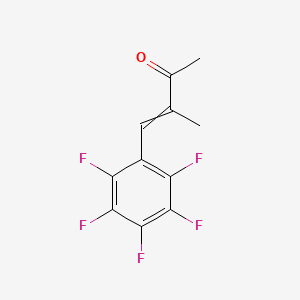

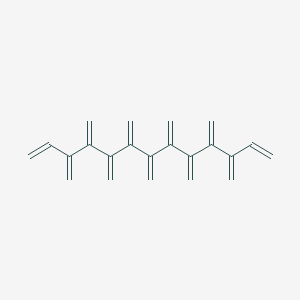
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
